
Sulfabenzamide
Descripción general
Descripción
Sulfabenzamide (C₁₃H₁₂N₂O₃S; molecular weight 276.31 g/mol) is a sulfonamide antibiotic structurally characterized by a benzamide group linked to a sulfanilamide backbone . This compound is primarily used as an intermediate in pharmaceutical synthesis and has demonstrated antimicrobial, antitubercular, and anticancer activities in preclinical studies . Its mechanism of action involves inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, akin to other sulfonamides .
Métodos De Preparación
Traditional Two-Step Synthetic Routes
Acetylation Followed by Benzoylation
The conventional synthesis of Sulfabenzamide involves a two-step sequence starting with sulfanilamide. In the first step, sulfanilamide undergoes N⁴-acetylation using acetic anhydride in acetic acid at 85°C for 1 hour, yielding N⁴-acetylsulfanilamide with 96% efficiency . The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of acetic anhydride (Figure 1A).
The second step introduces a benzoyl group through reaction with benzoyl chloride in pyridine. This N¹-benzoylation occurs under mild conditions (25°C, 2 hours), forming this compound with a 77% yield . Pyridine acts as both a solvent and acid scavenger, neutralizing HCl byproducts. The final product is isolated via recrystallization from ethanol, achieving a melting point of 180–184°C .
Key Parameters:
-
Temperature : 85°C (acetylation) vs. 25°C (benzoylation)
-
Solvent System : Acetic acid (Step 1) → Pyridine (Step 2)
-
Yield : 96% (Step 1) → 77% (Step 2)
Carbonyldiimidazole (CDI)-Mediated Activation
An alternative route employs carbonyldiimidazole (CDI) to activate benzoic acid prior to coupling with sulfanilamide . In Stage 1, CDI reacts with benzoic acid in tetrahydrofuran (THF) to form an imidazolide intermediate. This intermediate then reacts with sulfanilamide in Stage 2, yielding this compound with reduced side products compared to traditional methods.
Advantages:
-
Reduced Byproducts : Avoids HCl generation, simplifying purification.
-
Scalability : THF and CDI are amenable to large-scale reactions.
Electrochemical Synthesis: A Green Chemistry Approach
Recent advancements have introduced electrochemical methods to synthesize this compound derivatives. By oxidizing hydroquinone in a water/ethanol (70:30 v/v) mixture containing this compound, researchers generated bis(substituted this compound) para-benzoquinone via an ECECE (Electrochemical-Chemical-Electrochemical-Chemical-Electrochemical) mechanism .
Reaction Conditions:
-
Electrolyte : 0.1 M phosphate buffer (pH 7.4)
-
Potential : +0.8 V vs. Ag/AgCl
This method eliminates toxic solvents and reduces energy consumption, aligning with green chemistry principles. However, the product is a quinone derivative, requiring subsequent reduction to obtain pure this compound.
Purification and Polymorph Control
Antisolvent Recrystallization
Post-synthesis purification often employs liquid or supercritical antisolvents to control crystal morphology and polymorphs. This compound dissolved in acetone, methanol, or ethyl acetate is precipitated using water (liquid) or supercritical CO₂ (scCO₂) .
Crystal Habit Modulation:
Solvent | Antisolvent | Crystal Habit | Particle Size (μm) |
---|---|---|---|
Acetone | Water | Acicular | 10–50 |
Ethanol | scCO₂ | Tabular | 5–20 |
Ethyl Acetate | Water | Prismatic | 15–60 |
Sonication during precipitation reduces particle size by 40%, enhancing dissolution rates . Differential scanning calorimetry (DSC) confirmed that scCO₂ yields Form II polymorph (melting endotherm at 182°C), while water produces Form I (180°C) .
Quality Control and Analytical Characterization
The United States Pharmacopeia (USP) mandates rigorous testing for this compound :
Assay Methods
-
Titrimetric Analysis : Dissolve 800 mg in dimethylformamide (DMF) and titrate with 0.1 N sodium methoxide. Each mL corresponds to 27.63 mg of this compound .
-
Acceptance Criteria : 99.0–100.5% purity.
Spectroscopic Characterization
-
FTIR : Key peaks at 1696 cm⁻¹ (C=O stretch), 1161 cm⁻¹ (S=O asymmetric stretch) .
-
¹H NMR (DMSO-d₆) : δ 7.85–7.45 (m, aromatic H), 2.15 (s, CH₃ from acetyl) .
Challenges and Optimization Strategies
Solubility Limitations
This compound exhibits poor solubility in ethanol (<1 mg/mL) but moderate solubility in DMSO (45 mg/mL) . To enhance bioavailability, co-solvents like PEG-400 or micellar encapsulation are recommended.
Metal Complexation for Enhanced Activity
Complexing this compound with Zn(II) or Cu(II) improves antibacterial efficacy. For example, Zn(II)-Sulfabenzamide shows a MIC of 1.000 µg/mL against Staphylococcus aureus, compared to 2.000 µg/mL for the free ligand .
Análisis De Reacciones Químicas
Types of Reactions
Sulfabenzamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide compounds.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Sulfabenzamide is primarily recognized for its antibacterial activity. It is often used in conjunction with other sulfonamides like sulfathiazole and sulfacetamide to treat infections caused by Haemophilus (Gardnerella) vaginalis through topical and intravaginal preparations. The mechanism of action involves competitive inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting their growth and replication .
Urease Inhibition
Recent studies have explored the potential of this compound as a urease inhibitor . Urease is an enzyme implicated in various pathological conditions, including kidney stones and peptic ulcers. This compound and its conjugates have been shown to competitively inhibit urease activity with promising IC50 values, indicating their potential as therapeutic agents for conditions associated with urease .
Formulation Development
This compound has been incorporated into several pharmaceutical formulations:
- Topical Preparations : It is used in creams and ointments designed for treating skin infections.
- Intravaginal Formulations : this compound is included in formulations aimed at treating vaginal infections, contributing to a reduction in vaginal pH as part of its mechanism .
In Vitro Studies
In vitro studies using the MTT assay have demonstrated that this compound exhibits dose-dependent effects on cell viability in cancer cell lines, with an LC50 concentration calculated at approximately 10.8 mM after 48 hours . These findings suggest that while it may not be a primary agent for inducing cell death, it could play a role in modulating cellular responses.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a half-life ranging from 10.3 to 13 hours when administered orally or ocularly, highlighting its potential for sustained therapeutic effects when used in clinical settings .
Safety Profile and Side Effects
While this compound is generally well-tolerated, it may cause side effects typical of sulfonamides, including allergic reactions and gastrointestinal disturbances. Monitoring for adverse effects is recommended when used therapeutically.
Mecanismo De Acción
Sulfabenzamide exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication. By competitively inhibiting this enzyme, this compound disrupts the production of folic acid, leading to the inhibition of bacterial growth .
Comparación Con Compuestos Similares
Comparison with Similar Sulfonamide Compounds
Antimicrobial and Antitubercular Activity
Sulfabenzamide exhibits moderate anti-Mycobacterium tuberculosis (MTB) activity when derivatized. For example, N4-acetylated this compound derivatives (compounds 43 , 44 , 50 , 51 ) showed MIC values ranging from 16–64 µg/mL against MTB, comparable to sulfadiazine derivatives but less potent than sulfamethoxazole . In combination with trimethoprim (TMP), this compound demonstrated synergistic growth inhibition of pathogenic bacteria, a trait shared with sulfamethoxazole in the TMP-SMX combination .
Table 1: Anti-MTB Activity of this compound Derivatives
Compound | MIC (µg/mL) | Reference |
---|---|---|
This compound (parent) | >128 | |
N4-Acetyl derivative (43) | 64 | |
N4-Benzoyl derivative (50) | 32 |
Enzymatic Specificity in Biocatalytic Systems
In the NphB enzyme system, this compound displayed distinct donor specificity compared to 1,6-dihydronaphthalene (1,6-DHN). While 1,6-DHN accepted long-chain alkyl donors, this compound preferred short-chain (≤6 carbons) and cyclic prenyl donors like DMAPP (58.9% conversion) and cyclopentyl analogs (100% conversion) . This selectivity is attributed to this compound’s planar aromatic structure, which restricts the enzyme’s active site, excluding bulkier donors like GPP .
Table 2: Donor Acceptance by NphB with this compound vs. 1,6-DHN
Donor Type | This compound Conversion (%) | 1,6-DHN Conversion (%) |
---|---|---|
DMAPP | 58.9 | 15.2 |
Cyclopentyl analog | 100 | 0 |
Benzodioxole | 45 | 0 |
Environmental Persistence and Biodegradation
This compound exhibits lower environmental risk than other sulfonamides. Its hazard quotient (HQ) for Daphnia magna and Vibrio fischeri was 0.4–0.37, significantly below enrofloxacin (HQ = 121–234) . In activated sludge, this compound showed negligible adsorption (99% recovery) and a biodegradation rate constant (k) of 1.68 L/(mg·d), slower than sulfacetamide (k = 1.09) but faster than sulfamethoxypyridazine (k = 0.73) .
Table 3: Biodegradation Parameters of Sulfonamides
Compound | k (L/(mg·d)) | Detection Limit (μg/L) |
---|---|---|
This compound | 1.68 | 33 |
Sulfacetamide | 1.09 | 19 |
Sulfapyridine | 0.73 | 36 |
Anticancer Mechanisms
Unlike sulfadiazine and sulfamethoxazole, which induce apoptosis, this compound promotes autophagic cell death in T-47D breast cancer cells. This occurs via upregulation of ATG5, p53, and DRAM, coupled with inhibition of the AKT/mTOR survival pathway . Caspase-3 activation was observed, but DNA fragmentation was blocked due to DFF-45/DFF-40 imbalance, redirecting cells toward autophagy .
Analytical Performance in Residue Detection
In aquatic product testing, this compound exhibited consistent recovery rates (76.9–94.8%) across spiking levels (10–100 µg/kg), outperforming sulfamethazine (72.0–87.0%) and sulfaphenazole (73.3–97.0%) in precision .
Actividad Biológica
Sulfabenzamide, a sulfonamide antibacterial agent, has been studied for its biological activity, particularly its efficacy against various bacterial strains. This article delves into the biological mechanisms, antibacterial properties, and recent advancements in the application of this compound and its derivatives.
Overview of this compound
This compound is primarily used in topical and intravaginal formulations to combat infections. Although it has been discontinued by the FDA, its structural characteristics and biological activity continue to be of interest in pharmaceutical research. The compound belongs to the sulfonamide class, which is known for its antibacterial properties due to its ability to inhibit bacterial folic acid synthesis.
This compound exerts its antibacterial effects by competitively inhibiting the enzyme dihydropteroate synthase, crucial for synthesizing folate in bacteria. This inhibition disrupts bacterial growth and replication, making it effective against a variety of Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
Recent studies have demonstrated that this compound exhibits significant antibacterial activity. The minimal inhibitory concentration (MIC) values for this compound metal complexes have been reported as follows:
Metal Complex | MIC (g/ml) |
---|---|
This compound-Zn(II) | 1.000 - 2.000 |
Sulfamethoxazole-Zn(II) | 0.125 - 2.000 |
Both this compound and sulfamethoxazole metal complexes were found to be active against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
-
Metal Complexes of this compound :
A study focused on synthesizing metal complexes with this compound revealed enhanced antibacterial properties compared to the free ligand. The study utilized various spectroscopic techniques (NMR, UV-Vis, FTIR) to confirm the coordination of this compound with metal ions . -
Nano-formulated Drugs :
Research into nano-formulations incorporating this compound showed improved efficacy against multidrug-resistant bacteria. The study highlighted that drug conjugation with nanoparticles significantly enhanced bactericidal effects compared to conventional formulations . -
Inclusion Complexes :
Another study explored the formation of inclusion complexes between this compound and cyclodextrins, which improved the solubility and stability of the drug. This approach may lead to more effective delivery systems for treating infections .
Cytotoxicity and Safety Profile
Cytotoxicity assays conducted on human cell lines indicated that while this compound is effective against bacteria, its formulations should be evaluated for safety in clinical settings. Studies have shown that certain nano-formulated drugs exhibit negligible cytotoxicity, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Sulfabenzamide, and how do they influence its reactivity in biochemical assays?
this compound (C₁₃H₁₂N₂O₃S) features a sulfonamide group linked to a benzamide aromatic ring system. Its planar aromatic structure and sulfonamide functional group enable interactions with enzymatic active sites, particularly in N-alkylation reactions. The sulfonamide linker introduces flexibility, which may sterically hinder bulkier substrates, as observed in studies with NphB .
Q. How can researchers identify and quantify this compound in complex mixtures using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for identification. Key ¹H-¹³C HMBC correlations (e.g., between the sulfonamide proton and adjacent carbons) and ¹H-¹H COSY cross-peaks confirm its structure. Quantification can be achieved via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, calibrated against a pure standard .
Q. What are the recommended storage conditions for this compound to ensure stability in laboratory settings?
Store this compound at 0–6°C in airtight, light-resistant containers. Purity (>98%) should be verified via melting point analysis (181.2–182.3°C) and periodic HPLC checks to avoid degradation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s donor specificity across enzymatic studies?
Contradictions arise from structural variations in alkyl-PP donors and enzyme active-site constraints. To address this:
- Perform comparative assays using alkyl-PPs with varying chain lengths (e.g., DMAPP vs. cyclopentyl analogs).
- Use molecular docking simulations to model this compound’s steric effects in NphB’s active site.
- Validate findings with kinetic studies (e.g., Michaelis-Menten parameters) to quantify donor preference .
Q. How does this compound’s molecular structure affect its interaction with NphB in N-alkylation reactions?
this compound’s planar aromatic system reduces active-site space, favoring smaller alkyl-PPs (≤6 carbons) and cyclic/aryl donors. The sulfonamide linker’s flexibility forces the benzamide ring to partially obstruct the donor-binding pocket, excluding bulkier substrates like GPP. This is confirmed by NMR and X-ray crystallography data .
Q. In designing experiments to test this compound’s catalytic role, how should variables like alkyl-PP chain length be controlled?
- Systematic donor screening : Use a library of alkyl-PPs (e.g., allylic, benzylic, heterocyclic) under standardized reaction conditions (pH 7.5, 30°C).
- Chromatographic analysis : Employ reverse-phase HPLC with UV/vis or mass spectrometry to track product formation.
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate donor structural features (chain length, cyclization) with conversion rates .
Q. Methodological Considerations
- Data Contradiction Analysis : When donor specificity conflicts arise, cross-reference results with structural studies (e.g., crystallography) to identify steric or electronic factors .
- Reproducibility : Document alkyl-PP synthesis protocols and reaction conditions meticulously, as minor variations (e.g., solvent purity) can alter outcomes .
Propiedades
IUPAC Name |
N-(4-aminophenyl)sulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCZLFBEBARBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045287 | |
Record name | Sulfabenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127-71-9 | |
Record name | Sulfabenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfabenzamide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfabenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | sulfabenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sulfabenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-[(4-aminophenyl)sulfonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfabenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfabenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFABENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58F8OPL4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.